Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Overview
Description
“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H11F3O2 . It is related to other compounds such as “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” and "Methyl 3- [3- (trifluoromethyl)phenyl]propiolate" .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a crude mixture containing two compounds was treated with sodium bisulfite in ethanol/water, stirred at different temperatures, and then the solid was filtered and washed with methyl tert-butyl ether .Molecular Structure Analysis
The molecular structure of “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” can be represented by its InChI code:InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3
. This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” has a molecular weight of 232.20 g/mol . The compound is predicted to have a boiling point of 375.2±42.0 °C and a density of 1.32±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Application in Pharmaceutical Synthesis
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” is used in the synthesis of Cinacalcet HCl, a calcimimetic drug . Cinacalcet has been approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Methods of Application or Experimental Procedures : The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process . The final active pharmaceutical ingredient (API) is obtained through reductive amination of the product with ®-(+)-1-(1-naphthyl)ethylamine .
- Results or Outcomes : The procedure yields the desired product, 3-(3-trifluoromethyl)phenyl)propanal, in excellent overall yield and very high purity . The use of microwave conditions permitted a reduction in reaction times without affecting selectivity and yield .
Application in Visible-Light-Promoted S-Trifluoromethylation
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” can be used as a trifluoromethyl radical precursor in the visible-light-promoted S-trifluoromethylation of thiophenols .
- Methods of Application or Experimental Procedures : Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
- Results or Outcomes : This method realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Application in Preparation of Antiglaucoma Agent
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” is used in the preparation of travoprost, an antiglaucoma agent .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcome is the successful preparation of travoprost, an antiglaucoma agent .
Safety And Hazards
Safety information for “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .
properties
IUPAC Name |
methyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOGGQDFLABIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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